Go-6976
Overview
Description
Go-6976, also known as Go-6976 and Goe 6976, is an organic protein kinase inhibitor . It has some specificity for protein kinase C alpha and beta, and through their inhibition, it is thought to induce the formation of cell junctions, and hence inhibit the invasion of urinary bladder carcinoma cells .
Molecular Structure Analysis
The molecular formula of Go-6976 is C24H18N4O . Its molecular weight is 378.43 g/mol .Chemical Reactions Analysis
Go-6976 is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC . It exhibits selectively for PKCα (IC₅₀ = 2.3 nM) and βI (IC₅₀ = 6.2 nM) .Physical And Chemical Properties Analysis
Go-6976 has a molecular weight of 378.43 g/mol . It is soluble in DMSO at 25mg/ml .Scientific Research Applications
Gene Ontology (GO) Knowledgebase Expansion
The Gene Ontology (GO) project, a comprehensive resource for computable knowledge about genes and gene products' functions, has seen significant expansions and improvements. This is crucial for the analysis of omics and related data in biomedical research. The ontology, annotations, and tools have been updated to facilitate access and application of the GO knowledgebase. These developments include increasing support for descriptions of causal models of biological systems and network biology, making it a vital resource for scientific research (The Gene Ontology Consortium, 2016).
GOseq for RNA-seq Data Analysis
GOseq is an application designed for Gene Ontology (GO) analysis on RNA-seq data. RNA-seq data often results in biased results due to over-detection of differential expression for long and highly expressed transcripts. GOseq addresses this issue, providing more accurate and biologically relevant results, as demonstrated in its application to a prostate cancer dataset (Young, Wakefield, Smyth, & Oshlack, 2010).
GO Enrichment Analysis Model
A probabilistic generative model for GO enrichment analysis has been developed to identify a subset of categories that explain a selected gene set. This model accommodates errors in the selected gene set and GO, showing improved performance in identifying enriched categories in both general and specific cases. This advancement is crucial for analyzing microarray expression data and ChIP-chip datafrom yeast and human, offering a more nuanced understanding of gene functions and interactions (Lu, Rosenfeld, Simon, Nau, & Bar-Joseph, 2008).
Gene Ontology Analysis with Interactive Visualization
The development of new visualization strategies for the Gene Ontology (GO) enhances the exploration and use of information in GO. This includes graphical display and software architecture that allow significant interaction, which is crucial for genomic analyses, including chromatin immunoprecipitation experiments and genome-wide association studies. These visualizations aid in identifying gene sets for coordinated expression changes, enhancing the understanding of single cell RNA sequencing data and differential gene expression studies (Zhu, Zhao, Katsevich, & Sabatti, 2018).
Best Practices in Manual Annotation with the Gene Ontology
The process of biocuration for Gene Ontology (GO) annotations is complex, especially when translating experimental assays into GO annotations. Best practices for literature curation and modeling biology using the GO framework have been established. This highlights the evolving nature of GO as a model and the challenges in selecting appropriate GO terms due to the vast body of scientific literature and incomplete understanding of biology (Poux & Gaudet, 2017).
Future Directions
Go-6976 has shown potential in various research areas. For instance, it has been found to reverse hyperglycemia-induced insulin resistance independently of cPKC inhibition in adipocytes . It has also been shown to initiate cytotoxicity involving acute leukemia . These properties make Go-6976 a promising candidate for preclinical and clinical studies.
properties
IUPAC Name |
3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-27-17-9-4-2-7-14(17)20-21-16(13-26-24(21)29)19-15-8-3-5-10-18(15)28(12-6-11-25)23(19)22(20)27/h2-5,7-10H,6,12-13H2,1H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVYILCFSYNJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159731 | |
Record name | Go 6976 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Go-6976 | |
CAS RN |
136194-77-9 | |
Record name | 12-(2-Cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136194-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Go 6976 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136194779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Go-6976 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17029 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Go 6976 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GO-6976 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9IQO7JZ16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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